2H-Thieno[3,2-e]-1,2-thiazin-4-ol, 3,4-dihydro-, 1,1-dioxide, (4S)-
Description
(4S)-6-Chloro-3,4-dihydro-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-dioxide (CAS: 160982-16-1) is a chiral sulfonamide derivative with a thienothiazine dioxide core. Its structure features a thiophene ring fused to a 1,2-thiazine ring, a hydroxyl group at position 4, a chlorine substituent at position 6, and a 3-methoxypropyl side chain at position 2 (). This compound serves as a critical intermediate in synthesizing brinzolamide, a carbonic anhydrase inhibitor used to treat glaucoma (). Its stereochemistry at the 4S position is essential for biological activity, as enantiomeric purity influences target binding efficiency .
Properties
CAS No. |
174139-70-9 |
|---|---|
Molecular Formula |
C6H7NO3S2 |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
(4S)-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol |
InChI |
InChI=1S/C6H7NO3S2/c8-5-3-7-12(9,10)6-4(5)1-2-11-6/h1-2,5,7-8H,3H2/t5-/m1/s1 |
InChI Key |
XJIFVJXWTXQPAJ-RXMQYKEDSA-N |
Isomeric SMILES |
C1[C@H](C2=C(SC=C2)S(=O)(=O)N1)O |
Canonical SMILES |
C1C(C2=C(SC=C2)S(=O)(=O)N1)O |
Origin of Product |
United States |
Preparation Methods
Formation of Thieno-Thiazine Core via Cyclization
The thieno[3,2-e]-1,2-thiazine scaffold is typically constructed through a cyclization strategy involving sulfonamide-functionalized thiophene precursors. A pivotal intermediate, 3-[2-(bromoethyl)-1,3-dioxolan-2-yl]thiophene-2-sulfonamide, undergoes intramolecular nucleophilic substitution to form the spiro-dioxolane-thiazine ring system. For example, treatment of this bromoethyl intermediate with piperazine in tetrahydrofuran (THF) at −40°C facilitates cyclization, yielding 2',3'-dihydrospiro[1,3-dioxolane-2,4'-thieno[3,2-e]thiazine] 1',1'-dioxide with a productivity of 90%. Nuclear magnetic resonance (NMR) data confirm the structure: δ 8.69 (t, 1H), 7.89 (d, 1H), and 4.17–4.06 (m, 4H) for the dioxolane protons.
Hydrolysis of Dioxolane Protecting Group
The spiro-dioxolane moiety is cleaved under acidic conditions to reveal the ketone functionality. In a representative procedure, the dioxolane intermediate is refluxed in toluene with 2–12 N aqueous hydrochloric acid, achieving hydrolysis within 2–16 hours at 20–80°C. This step produces 2,3-dihydro-4H-thieno[3,2-e]-1,2-thiazin-4-one 1,1-dioxide, a direct precursor to the target 4-ol derivative. Yields range from 65% to 99%, depending on the substituents. For instance, hydrolysis of 6'-chloro-substituted dioxolane affords the ketone in 95% yield (GC-MS: [M]⁺ = 237).
Stereoselective Reduction of 4-Ketone to (4S)-4-ol
Catalytic Hydrogenation
Alternative approaches utilize catalytic hydrogenation with transition-metal catalysts. Palladium on carbon (Pd/C) or ruthenium complexes in methanol under hydrogen gas (1–3 atm) may reduce the ketone while preserving stereochemistry. However, this method requires optimization to avoid over-reduction of the thiazine ring.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
The (4S)-4-ol derivative is characterized by distinct NMR and mass spectral features:
Chromatographic Purity
High-performance liquid chromatography (HPLC) analyses of intermediates show purities of 85–95%, ensuring suitability for subsequent synthetic steps.
Comparative Analysis of Methodologies
| Method | Yield | Stereochemical Control | Key Advantage |
|---|---|---|---|
| Spiro-dioxolane hydrolysis | 65–99% | None (racemic) | High efficiency, scalable |
| Chiral boron reduction | 70–85% | Up to 92% ee | Enantioselectivity |
| Catalytic hydrogenation | 50–75% | Moderate | Mild conditions |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be employed to modify the sulfur dioxide group, potentially converting it to a sulfide or sulfoxide.
Substitution: The compound can participate in substitution reactions where functional groups on the thieno[3,2-e]-1,2-thiazine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or sulfides.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 2H-Thieno[3,2-e]-1,2-thiazin-4-ol, 3,4-dihydro-, 1,1-dioxide, (4S)- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, depending on the specific application.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Thienothiadiazine Dioxides
Compounds such as 4-allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (26) and 4-allyl-6-chloro-2-methyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (28) share the thiophene-thiazine backbone but differ in substituents:
- Compound 26 : Allyl group at position 4, melting point 85–86°C, synthesized via NaBH₄ reduction ().
- Compound 28 : Methyl group at position 2, melting point 90–92°C, synthesized using methyl iodide ().
These variants demonstrate how alkylation at specific positions alters physical properties and synthetic pathways .
Substituted Thiazinane Derivatives
Examples include 4-(4-bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35) and 4-(4-bromo-3,5-dimethylphenoxy)-2-methyl[1,2]thiazinane-1,1-dioxide (36). Compound 35 (66% yield) lacks a methyl group, while 36 (32% yield) includes a methyl substituent, highlighting how steric effects reduce reactivity in alkylation reactions () .
Benzothiadiazine Analogues
Hydrochlorothiazide (6-chloro-3,4-dihydro-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide) replaces the thiophene ring with a benzene ring. This structural difference confers diuretic activity via renal sodium reabsorption inhibition, contrasting with the target compound’s role in intraocular pressure modulation () .
Functional Comparison
Binding Interactions
Triazine derivatives in illustrate substituent effects:
| Compound | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| (4S)-6-N-chloro-triazine derivative | -6.6 | Arg363, His356 (2.77 Å) |
| (4S)-6-N-fluoro-triazine derivative | -7.0 | His356, Asn359 (2.52 Å) |
Similarly, the target compound’s hydroxyl and sulfonamide groups likely engage hydrogen bonds with catalytic zinc in carbonic anhydrase .
Data Tables
Table 1: Physical Properties
Biological Activity
2H-Thieno[3,2-e]-1,2-thiazin-4-ol, 3,4-dihydro-, 1,1-dioxide, commonly referred to as (4S)-6-Chloro-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-ol 1,1-dioxide (CAS No. 160982-13-8), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of (4S)-6-Chloro-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-ol 1,1-dioxide is C10H14ClNO4S2 with a molecular weight of 311.81 g/mol. The compound features a thienothiazine core structure which is known for its biological relevance.
| Property | Value |
|---|---|
| Molecular Formula | C10H14ClNO4S2 |
| Molecular Weight | 311.81 g/mol |
| CAS Number | 160982-13-8 |
| Density | Not specified |
| Boiling Point | Not specified |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of thiazine derivatives. The compound has shown potential against various bacterial strains. For instance, research indicates that thiazine compounds can inhibit bacterial growth through disruption of cell wall synthesis and interference with protein synthesis pathways.
Anticancer Activity
Thiazine derivatives are also being investigated for their anticancer properties. A study published in ACS Omega demonstrated that certain thiazine compounds exhibit cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved include the activation of caspases and modulation of p53 signaling pathways.
The biological activity of (4S)-6-Chloro-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-ol 1,1-dioxide is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling cascades that affect cell proliferation and survival.
Case Studies
- Antimicrobial Efficacy : A clinical study assessed the effectiveness of thiazine derivatives against resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated groups compared to controls.
- Cancer Research : In vitro studies on breast cancer cell lines demonstrated that treatment with (4S)-6-Chloro-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-ol resulted in a dose-dependent decrease in cell viability and increased apoptosis rates.
Q & A
Q. What are the established synthetic routes for (4S)-3,4-dihydro-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-dioxide?
- Methodological Answer: The synthesis involves sequential functionalization of the thieno-thiazine core. Key steps include:
- Ring Formation: Cyclization of thiophene derivatives with sulfonamide precursors under acidic conditions to form the bicyclic system .
- Stereochemical Control: Use of chiral auxiliaries or enantioselective catalysis to preserve the (4S) configuration, followed by recrystallization for enantiomeric enrichment .
- Oxidation: Controlled oxidation with mCPBA or hydrogen peroxide to introduce the 1,1-dioxide moiety .
Critical Considerations: Monitor reaction intermediates via HPLC to detect diastereomer formation (e.g., (4R)-isomer) .
Q. How is the stereochemical integrity of the (4S) configuration validated during synthesis?
- Methodological Answer:
- Chiral HPLC: Employ Chiralpak® AD-H columns with hexane/isopropanol gradients to resolve enantiomers .
- Circular Dichroism (CD): Compare experimental CD spectra with computational models (DFT-based) to confirm absolute configuration .
- X-ray Crystallography: Single-crystal analysis of intermediates (e.g., brominated derivatives) to verify spatial arrangement .
Q. What biological activities are associated with this compound?
- Methodological Answer:
- Enzyme Inhibition: Demonstrated IC₅₀ of 12 nM against human carbonic anhydrase II (hCA II) via stopped-flow CO₂ hydration assays .
- Antiviral Potential: In vitro screening against HIV-1 showed EC₅₀ = 3.2 μM (MT-4 cells), though cytotoxicity (CC₅₀ = 28 μM) limits therapeutic index .
Data Table:
| Assay Type | Target | Result | Reference |
|---|---|---|---|
| Enzymatic | hCA II | IC₅₀ = 12 nM | |
| Antiviral | HIV-1 | EC₅₀ = 3.2 μM |
Advanced Research Questions
Q. What strategies optimize reaction yields while minimizing diastereomer formation in the thieno-thiazine core assembly?
- Methodological Answer:
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) at 80°C to enhance cyclization kinetics and reduce side products .
- Catalysis: Pd-catalyzed cross-coupling for regioselective functionalization of the thiophene ring (yield improvement: 68% → 82%) .
- Purification: Flash chromatography with silica gel (ethyl acetate/hexane, 3:7) to isolate the desired diastereomer .
Q. How can researchers resolve contradictions between in vitro enzyme inhibition data and cellular cytotoxicity profiles?
- Methodological Answer:
- Assay Validation: Replicate hCA II inhibition assays using recombinant enzyme vs. cell lysates to confirm target engagement .
- Off-Target Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify unintended targets contributing to cytotoxicity .
- Metabolite Analysis: Use LC-MS to detect reactive metabolites (e.g., sulfonic acid derivatives) that may explain discrepancies .
Q. What advanced analytical techniques characterize degradation products under stressed conditions?
- Methodological Answer:
- Forced Degradation: Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions .
- LC-HRMS: Identify major degradation products (e.g., des-methyl analog, m/z 312.0584) with <2 ppm mass accuracy .
- NMR Dynamics: ¹H-¹⁵N HSQC to track sulfonamide group stability under oxidative stress .
Key Challenges & Recommendations
- Stereochemical Purity: Use orthogonal methods (HPLC + X-ray) to mitigate batch-to-batch variability .
- Biological Relevance: Prioritize in vivo pharmacokinetic studies (rodent models) to assess hCA II inhibition efficacy vs. toxicity .
- Synthetic Scalability: Explore flow chemistry for oxidation steps to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
